4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl
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Overview
Description
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl is a unique organoboron compound characterized by its three-membered boron-oxygen ring structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl typically involves the reaction of boron trifluoride with suitable organic precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boron-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of functionalized boron compounds .
Scientific Research Applications
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based drug delivery systems.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl involves its interaction with various molecular targets. In organic synthesis, it acts as a boron source, facilitating the formation of carbon-boron bonds. In biological systems, its mechanism may involve the delivery of boron atoms to specific cellular targets, enhancing the efficacy of BNCT .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2,3,5,6-tetraiodo-benzene: Another fluorinated boron compound with different reactivity and applications.
3,6-Dibromo-4,5-difluoro-1,2-phenylenediamine: A fluorinated aromatic compound used in different chemical contexts.
Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene): A fluorinated polymer with applications in materials science.
Uniqueness
4,6-Difluoro-1,3,5,2,4,6-trioxatriborinan-2-yl is unique due to its three-membered boron-oxygen ring structure and the presence of fluorine atoms. This combination imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
57328-69-5 |
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Molecular Formula |
B3F2O3 |
Molecular Weight |
118.4 g/mol |
InChI |
InChI=1S/B3F2O3/c4-2-6-1-7-3(5)8-2 |
InChI Key |
YQVQTUVESYWMDU-UHFFFAOYSA-N |
Canonical SMILES |
[B]1OB(OB(O1)F)F |
Origin of Product |
United States |
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